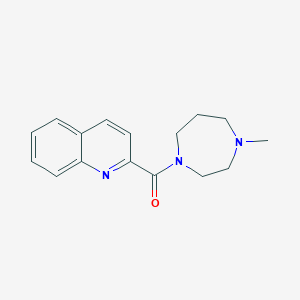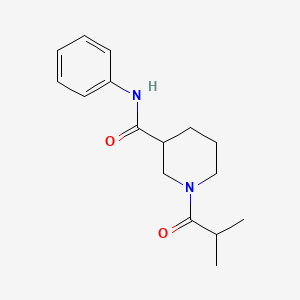![molecular formula C11H13Cl2NO2 B7468211 2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)
2-[(2,5-Dichlorophenoxy)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dichlorophenoxy)methyl]morpholine, also known as DCM or DCMF, is a chemical compound that has gained significant attention in the field of scientific research. This compound has a unique structure that makes it useful in various applications, including as an insecticide and a fungicide.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichlorophenoxy)methyl]morpholine involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. 2-[(2,5-Dichlorophenoxy)methyl]morpholine binds to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter that is responsible for transmitting nerve impulses. This leads to an accumulation of acetylcholine in the synapse, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(2,5-Dichlorophenoxy)methyl]morpholine are primarily related to its inhibition of acetylcholinesterase. In humans, exposure to 2-[(2,5-Dichlorophenoxy)methyl]morpholine can lead to symptoms such as nausea, vomiting, diarrhea, and respiratory distress. Prolonged exposure can cause more severe symptoms, including seizures, coma, and death. In animals, exposure to 2-[(2,5-Dichlorophenoxy)methyl]morpholine can lead to similar symptoms, as well as muscle tremors and convulsions.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2,5-Dichlorophenoxy)methyl]morpholine in lab experiments is its ability to inhibit the growth of microorganisms, making it useful in microbiology research. Additionally, its insecticidal and fungicidal properties make it useful in agriculture research. However, one limitation of using 2-[(2,5-Dichlorophenoxy)methyl]morpholine in lab experiments is its toxicity. Careful handling and disposal procedures must be followed to prevent exposure to humans and the environment.
Future Directions
For research on 2-[(2,5-Dichlorophenoxy)methyl]morpholine include the development of new compounds, further understanding of its mechanism of action, and safer methods for using it in agriculture.
Synthesis Methods
The synthesis of 2-[(2,5-Dichlorophenoxy)methyl]morpholine involves the reaction of 2,5-dichlorophenol and morpholine in the presence of a base catalyst. The reaction takes place in a solvent, such as dimethyl sulfoxide, at a high temperature. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The yield of the synthesis process is typically high, making it a cost-effective method for producing 2-[(2,5-Dichlorophenoxy)methyl]morpholine.
Scientific Research Applications
2-[(2,5-Dichlorophenoxy)methyl]morpholine has been widely used in scientific research due to its unique structure and properties. It has been shown to have insecticidal and fungicidal properties, making it useful in the agriculture industry. Additionally, 2-[(2,5-Dichlorophenoxy)methyl]morpholine has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Its ability to inhibit the growth of microorganisms has also made it a useful tool in microbiology research.
properties
IUPAC Name |
2-[(2,5-dichlorophenoxy)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c12-8-1-2-10(13)11(5-8)16-7-9-6-14-3-4-15-9/h1-2,5,9,14H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZVNANVWQUSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dichlorophenoxy)methyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)


![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)

![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)
![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)

